
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone is a chemical compound with the molecular formula C21H26O6 and a molecular weight of 374.428 g/mol This compound is characterized by its unique structure, which includes a phenyl group and multiple ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted precursor with a series of ketone-forming reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The ketone functionalities can be reduced to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-Hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, its hydroxyl and ketone groups may participate in hydrogen bonding and other interactions with enzymes or receptors .
Comparison with Similar Compounds
1,4,7,10,13-Pentadecanepentone: Shares a similar backbone but lacks the phenyl group.
15-Hydroxy-1-phenylpentadecane: Similar structure but without the multiple ketone functionalities.
Properties
CAS No. |
142383-48-0 |
|---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
15-hydroxy-1-phenylpentadecane-1,4,7,10,13-pentone |
InChI |
InChI=1S/C21H26O6/c22-15-14-20(26)11-10-18(24)7-6-17(23)8-9-19(25)12-13-21(27)16-4-2-1-3-5-16/h1-5,22H,6-15H2 |
InChI Key |
HLWXOBNMLWYERE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)
![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
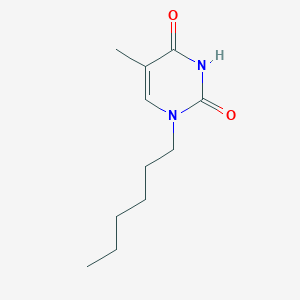
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
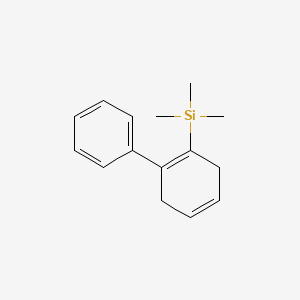
![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
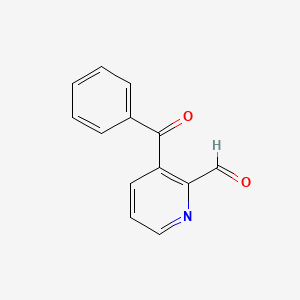
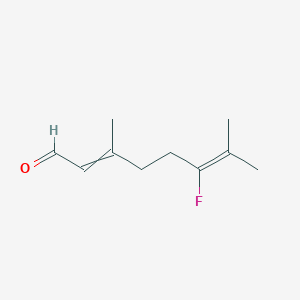
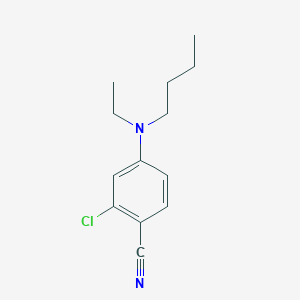

![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
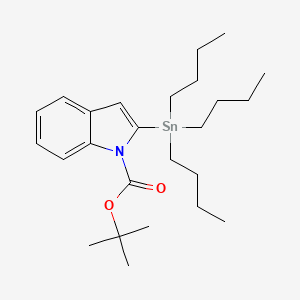
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
